molecular formula C9H14N2O2 B2863973 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester CAS No. 293733-51-4

3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester

Cat. No.: B2863973
CAS No.: 293733-51-4
M. Wt: 182.223
InChI Key: HMMRNUODMUVXTJ-UHFFFAOYSA-N
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Description

“3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as “t-butyl 1-methyl-1H-imidazole-5-carboxylate” and "Tert-butyl 1-methyl-1H-imidazole-5-carboxylate" .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

A pivotal application of 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is in the synthesis of non-proteinogenic amino-acid methyl esters with acid-sensitive side chains. This process involves a chiral glycine derivative, highlighting its utility in producing highly hindered α-amino-acid methyl esters under mild conditions, which is crucial for the synthesis of amino acids with complex side chains (CHIMIA, 1997). Additionally, the compound serves as a foundation in the esterification of primary benzylic C-H bonds with carboxylic acids, leveraging novel ionic iron(III) complexes for benzyl ester synthesis, thereby offering a versatile approach to ester formation with broad applicability (Organic Letters, 2017).

Catalysis and Chemical Reactions

The tert-butyl ester acts as a significant component in catalytic processes, including the synthesis of esters via microwave-promoted reactions. This innovative approach utilizes imidazole as a catalyst, demonstrating the compound's role in facilitating esterification reactions of aliphatic and aromatic carboxylic acid anhydrides, thereby streamlining the production of esters (Tetrahedron Letters, 2003).

Metal Ion Removal and Environmental Applications

A unique application of this tert-butyl ester is in the removal of metal ions from aqueous solutions, where imidazolium salts with appended aminodiacetic acid moieties are synthesized. This approach illustrates the potential environmental applications, particularly in treating water contaminated with heavy metals, showcasing the adaptability and relevance of the compound in environmental chemistry (Dalton Transactions, 2008).

Properties

IUPAC Name

tert-butyl 3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-10-6-11(7)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRNUODMUVXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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